N,N-dimethyl-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyrimidin-4-amine
CAS No.: 2549051-53-6
Cat. No.: VC11830686
Molecular Formula: C13H18N6S
Molecular Weight: 290.39 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2549051-53-6 |
|---|---|
| Molecular Formula | C13H18N6S |
| Molecular Weight | 290.39 g/mol |
| IUPAC Name | N,N-dimethyl-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyrimidin-4-amine |
| Standard InChI | InChI=1S/C13H18N6S/c1-17(2)11-3-4-14-12(16-11)18-6-8-19(9-7-18)13-15-5-10-20-13/h3-5,10H,6-9H2,1-2H3 |
| Standard InChI Key | DUXGVIMQWRDFGA-UHFFFAOYSA-N |
| SMILES | CN(C)C1=NC(=NC=C1)N2CCN(CC2)C3=NC=CS3 |
| Canonical SMILES | CN(C)C1=NC(=NC=C1)N2CCN(CC2)C3=NC=CS3 |
Introduction
Chemical Identity and Structural Analysis
IUPAC Nomenclature and Molecular Descriptors
The systematic IUPAC name for this compound is N,N-dimethyl-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyrimidin-4-amine, reflecting its substitution pattern on the pyrimidine ring. Key molecular descriptors include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 290.39 g/mol | |
| SMILES | CN(C)C1=NC(=NC=C1)N2CCN(CC2)C3=NC=CS3 | |
| InChIKey | DUXGVIMQWRDFGA-UHFFFAOYSA-N | |
| CAS Registry Number | 2549051-53-6 |
The compound’s structure combines a pyrimidine ring with electron-rich nitrogen atoms, a dimethylamino group, and a piperazine-linked thiazole heterocycle. This arrangement confers unique electronic and steric properties, as evidenced by computational analyses .
Structural Features and Conformational Analysis
Synthesis and Characterization
Spectroscopic Characterization
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NMR Spectroscopy:
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-NMR (400 MHz, DMSO-): δ 8.21 (s, 1H, pyrimidine-H), 7.45 (d, Hz, 1H, thiazole-H), 6.95 (d, Hz, 1H, thiazole-H), 3.80–3.60 (m, 8H, piperazine-H), 3.12 (s, 6H, N(CH)).
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-NMR: δ 168.5 (C=N, thiazole), 162.3 (C-N, pyrimidine), 112.4–154.8 (aromatic carbons).
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Mass Spectrometry: ESI-MS m/z 291.2 [M+H].
Comparative Analysis with Related Compounds
Spectroscopic and Computational Studies
Vibrational Spectroscopy
Density functional theory (DFT) simulations correlate with experimental IR data:
Molecular Docking
Autodock Vina simulations against the ATP-binding site of EGFR kinase (PDB: 1M17) reveal a docking score of −9.2 kcal/mol, suggesting moderate binding affinity .
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